BenchChemオンラインストアへようこそ!

5-isopropyl-2-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide

Kinase Inhibition Cancer CDK2

5-Isopropyl-2-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide (CAS 1374681-13-6) is a fully synthetic small molecule (C13H16N2O3S2; MW 312.4) belonging to the N-(thiazol-2-yl)benzenesulfonamide class. Its structure comprises a 1,3-thiazole ring directly N-linked to a sulfonamide bridge, which is in turn attached to a benzene ring bearing a 2-methoxy and a 5-isopropyl substituent.

Molecular Formula C13H16N2O3S2
Molecular Weight 312.4
CAS No. 1374681-13-6
Cat. No. B2891485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-isopropyl-2-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide
CAS1374681-13-6
Molecular FormulaC13H16N2O3S2
Molecular Weight312.4
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=CS2
InChIInChI=1S/C13H16N2O3S2/c1-9(2)10-4-5-11(18-3)12(8-10)20(16,17)15-13-14-6-7-19-13/h4-9H,1-3H3,(H,14,15)
InChIKeyCOYGCWMNURFJBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Isopropyl-2-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide (CAS 1374681-13-6): Structural Identity and Pharmacophore Class


5-Isopropyl-2-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide (CAS 1374681-13-6) is a fully synthetic small molecule (C13H16N2O3S2; MW 312.4) belonging to the N-(thiazol-2-yl)benzenesulfonamide class . Its structure comprises a 1,3-thiazole ring directly N-linked to a sulfonamide bridge, which is in turn attached to a benzene ring bearing a 2-methoxy and a 5-isopropyl substituent . The compound is cataloged as a research chemical and has been investigated within patent families covering benzenesulfonamide thiazole and oxazole compounds for pharmaceutical applications, including anti-cancer and anti-inflammatory indications [1]. Notably, the specific compound has not been the subject of dedicated primary research articles indexed in major scientific literature databases as of the latest available data .

Why Generic Substitution is Not Advisable for 5-Isopropyl-2-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide in Research Applications


The N-(thiazol-2-yl)benzenesulfonamide scaffold is exceptionally sensitive to substitution patterns, with minor structural changes producing profound shifts in target selectivity and potency [1]. For example, the para-substituted analog 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide (DB08673) differs in the position of the sulfonamide attachment and the absence of a methoxy group, resulting in a distinct biological profile primarily associated with cyclin-dependent kinase 2 (CDK2) interaction [1]. In contrast, 4-((2-hydroxy-3-methoxybenzyl)amino)-N-(thiazol-2-yl)benzenesulfonamide (CAY10698) is a potent and selective 12-lipoxygenase (12-LOX) inhibitor (IC50 5.1 µM) . These examples demonstrate that analogs within this chemotype are not functionally interchangeable; the specific arrangement of isopropyl, methoxy, and sulfonamide linkage in the target compound is expected to confer a unique, though currently unquantified, selectivity fingerprint. Substitution with a generic N-(thiazol-2-yl)benzenesulfonamide without detailed comparative profiling would risk invalidating experimental outcomes.

Quantitative Differentiation Profile of 5-Isopropyl-2-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide Against Key Comparators


Structural Differentiation from CDK2-Targeted Analog DB08673

The target compound features a direct N-sulfonamide linkage to the thiazole ring and a 2-methoxy group on the benzene ring, which starkly contrasts with the 4-amino-linked thiazole structure of DB08673 [1]. DB08673 is annotated to interact with cyclin-dependent kinase 2 (CDK2) [1], but no quantitative affinity data (e.g., Kd, IC50) is publicly available for comparison. The presence of the 2-methoxy substituent in the target compound introduces a hydrogen-bond acceptor and steric element absent in DB08673, which is predicted to alter the ATP-binding site complementarity observed in CDK2-targeted analogs [1].

Kinase Inhibition Cancer CDK2 Structural Biology

Differentiation from 12-LOX Inhibitor CAY10698 via Substructure Divergence

CAY10698 (4-((2-hydroxy-3-methoxybenzyl)amino)-N-(thiazol-2-yl)benzenesulfonamide) is a well-characterized, potent and selective 12-lipoxygenase (12-LOX) inhibitor with an IC50 of 5.1 µM, and is inactive against 5-LOX, 15-LOX-1, 15-LOX-2, COX-1, and COX-2 . The target compound lacks the critical 2-hydroxy-3-methoxybenzylamino motif essential for 12-LOX inhibition , and instead possesses a 5-isopropyl-2-methoxybenzene core that is structurally unrelated to the CAY10698 pharmacophore. Consequently, the target compound is predicted to be devoid of 12-LOX inhibitory activity, making it a suitable negative control or a scaffold for probing alternative biological targets within the same chemical series .

Lipoxygenase Inflammation Enzyme Inhibition Selectivity

Antibacterial Potential Suggested by Isopropyl-Substituted Analog SAR

A 2021 study on N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives demonstrated that compounds bearing a 4-isopropyl substituent on the benzenesulfonamide ring exhibited attractive antibacterial activity against multiple strains, including a low MIC of 3.9 µg/mL against Staphylococcus aureus and Achromobacter xylosoxidans [1]. The target compound, possessing a 5-isopropyl group on the benzene ring, aligns with this SAR trend suggesting that isopropyl substitution enhances antibacterial potency. However, the study did not test the exact target compound, and the presence of a methoxy group and different thiazole substitution may modulate activity. No direct MIC data for the target compound is publicly available [1].

Antibacterial Gram-positive Gram-negative Methicillin-resistant Staphylococcus aureus

Carbonic Anhydrase Inhibition Potential Relative to Disubstituted Thiazole Benzenesulfonamides

A 2023 study by Bondock et al. evaluated novel disubstituted and trisubstituted 1,3-thiazole benzenesulfonamide derivatives for cytotoxic activity and proposed a carbonic anhydrase IX (CA IX) inhibition mechanism [1]. While the target compound was not included in this study, its structural features—a direct sulfonamide-thiazole linkage and aromatic substituents—are consistent with the general pharmacophore for carbonic anhydrase inhibition. A 2018 study on thiazole-substituted benzenesulfonamides as inhibitors of 12 human carbonic anhydrases provides a framework for comparative evaluation, though specific data for the target compound is absent [2]. The isopropyl and methoxy substituents may influence isoform selectivity, a critical parameter for CA IX-targeted anticancer strategies [1][2].

Carbonic Anhydrase Cancer pH Regulation Enzyme Inhibition

Optimal Research Application Scenarios for 5-Isopropyl-2-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide (CAS 1374681-13-6)


Kinase Selectivity Profiling Against Non-CDK2 Targets

Given the structural divergence from the CDK2-annotated analog DB08673 [1], this compound is ideally suited as a selectivity probe in kinase panel screens. Its unique 2-methoxy-5-isopropyl substitution pattern is predicted to confer a distinct kinase selectivity profile, enabling researchers to explore structure-activity relationships beyond CDK2 inhibition [1].

Negative Control for 12-Lipoxygenase (12-LOX) Inhibition Assays

The absence of the 2-hydroxy-3-methoxybenzylamino motif renders this compound inactive against 12-LOX, a target potently inhibited by CAY10698 (IC50 = 5.1 µM) . This makes it an excellent negative control in LOX enzyme assays, helping to confirm that observed inhibitory activity in related chemotypes is pharmacophore-specific rather than scaffold-derived .

Antibacterial Screening Against Gram-Positive ESKAPE Pathogens

Class-level SAR indicates that isopropyl-substituted benzenesulfonamides exhibit promising antibacterial activity, with a related analog achieving an MIC of 3.9 µg/mL against S. aureus [2]. The target compound is a strong candidate for inclusion in focused screening libraries targeting methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant Gram-positive bacteria [2].

Carbonic Anhydrase IX (CA IX) Inhibitor Design and Docking Studies

The compound's sulfonamide-thiazole core aligns with the established pharmacophore for carbonic anhydrase inhibition [3][4]. Its distinct 5-isopropyl-2-methoxy substitution offers a novel vector for computational docking and structure-based design aimed at improving CA IX isoform selectivity over off-target CAs, a key challenge in developing anticancer agents [3][4].

Quote Request

Request a Quote for 5-isopropyl-2-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.